molecular formula C19H26N4O B5296688 4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one

Cat. No. B5296688
M. Wt: 326.4 g/mol
InChI Key: ZIOIBGRGKJDGGS-UHFFFAOYSA-N
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Description

4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one is a chemical compound that belongs to the class of diazepanes. It has been studied for its potential use in various scientific research applications due to its unique properties.

Mechanism of Action

The exact mechanism of action of 4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor in the brain, which is responsible for inhibiting neuronal activity. By enhancing the activity of the GABA receptor, the compound can reduce anxiety and induce sedation.
Biochemical and Physiological Effects:
Studies have shown that 4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one has several biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation in animal models. It also has muscle relaxant properties, making it a potential candidate for the treatment of muscle spasms and seizures.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one in lab experiments is its unique properties. It has been shown to have anxiolytic, sedative, and muscle relaxant properties, making it a versatile compound for various applications. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one. One potential direction is the development of new analogs with improved solubility and potency. Another direction is the study of the compound's potential use in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
In conclusion, 4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one is a unique chemical compound with potential applications in various scientific research fields. Its anxiolytic, sedative, and muscle relaxant properties make it a versatile compound for various applications. Further research is needed to fully understand the compound's mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with ethyl 4-oxo-2-phenylbutanoate in the presence of benzylamine and acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of the compound is approximately 50%.

Scientific Research Applications

4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one has been studied for its potential use in various scientific research applications. One of its main applications is in the field of neuroscience. The compound has been shown to have anxiolytic and sedative properties, making it a potential candidate for the treatment of anxiety and sleep disorders.

properties

IUPAC Name

4-benzyl-3-ethyl-1-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-3-18-15-22(13-17-11-20-21(2)12-17)10-9-19(24)23(18)14-16-7-5-4-6-8-16/h4-8,11-12,18H,3,9-10,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOIBGRGKJDGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)CC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one

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